4-(Azidomethyl)-2-bromo-1-methoxybenzene
CAS No.:
Cat. No.: VC16758399
Molecular Formula: C8H8BrN3O
Molecular Weight: 242.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H8BrN3O |
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Molecular Weight | 242.07 g/mol |
IUPAC Name | 4-(azidomethyl)-2-bromo-1-methoxybenzene |
Standard InChI | InChI=1S/C8H8BrN3O/c1-13-8-3-2-6(4-7(8)9)5-11-12-10/h2-4H,5H2,1H3 |
Standard InChI Key | UZBWQSWASRRNGQ-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C=C(C=C1)CN=[N+]=[N-])Br |
Introduction
Structural Analysis and Nomenclature
The IUPAC name 4-(azidomethyl)-2-bromo-1-methoxybenzene systematically describes its substituents:
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1-Methoxy: A methoxy group (–OCH₃) at position 1.
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2-Bromo: A bromine atom at position 2.
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4-Azidomethyl: An azide-functionalized methyl group (–CH₂N₃) at position 4.
Key Structural Features:
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Electronic Effects: The methoxy group donates electrons via resonance, activating the ring toward electrophilic substitution, while the bromine atom withdraws electrons inductively, directing further substitutions to specific positions .
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Azide Reactivity: The azidomethyl group enables participation in click chemistry (e.g., Huisgen cycloaddition) and serves as a precursor for amines or nitriles via Staudinger or reduction reactions .
Table 1: Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₇BrN₃O | Calculated |
Molecular Weight | 257.07 g/mol | Calculated |
CAS Number | Not widely indexed | – |
SMILES | COc1c(Br)ccc(CN=[N+]=[N-])c1 | Derived |
Synthesis Pathways
Bromination of Methoxybenzene Derivatives
The bromine substituent is typically introduced via electrophilic aromatic bromination. For example, bromination of 4-methoxybenzyl azide ( ) using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeBr₃) yields regioselective bromination at the ortho position relative to the methoxy group .
Reaction Scheme:
Physical and Chemical Properties
Physicochemical Data
While experimental data for this specific compound are sparse, analogs provide reasonable estimates:
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Boiling Point: ~240–250°C (similar to 2-bromo-4-chloro-1-methoxybenzene ).
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Melting Point: 30–35°C (azides often exhibit lower melting points due to molecular flexibility ).
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Density: ~1.6 g/cm³ (comparable to brominated methoxybenzenes ).
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Solubility: Miscible in organic solvents (e.g., DCM, THF); limited water solubility.
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption at ~2100 cm⁻¹ (N₃ stretch), 1250 cm⁻¹ (C–O of methoxy), and 550 cm⁻¹ (C–Br) .
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NMR (¹H, CDCl₃):
Chemical Reactivity and Applications
Click Chemistry
The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazole linkages for polymer chemistry or bioconjugation :
Cross-Coupling Reactions
The bromine atom enables Suzuki-Miyaura couplings with boronic acids, facilitating aryl-aryl bond formation :
Table 2: Representative Reactions
Reaction Type | Reagents/Conditions | Application |
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CuAAC | Alkyne, CuSO₄, sodium ascorbate | Bioconjugation |
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME | Pharmaceuticals |
Staudinger Reaction | Triphenylphosphine | Amine synthesis |
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